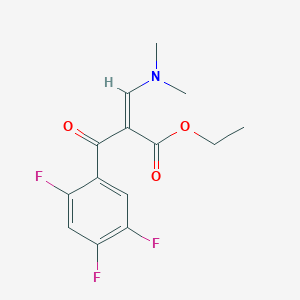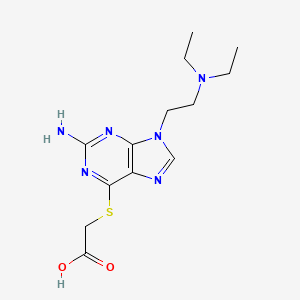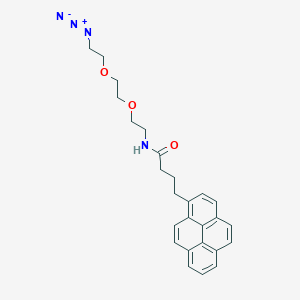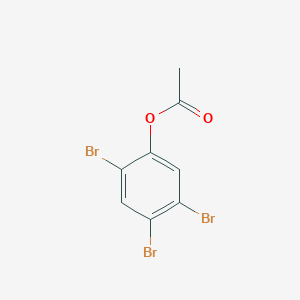
2,4,5-Tribromo-phenol Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Tribromo-phenol Acetate is an organic compound with the molecular formula C8H5Br3O2 It is a derivative of phenol, where three bromine atoms are substituted at the 2, 4, and 5 positions, and an acetate group is attached to the phenolic hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Tribromo-phenol Acetate typically involves the bromination of phenol followed by acetylation. The bromination process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in a solvent like acetic acid or chloroform at a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for bromine addition and temperature control can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,5-Tribromo-phenol Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated phenol derivatives.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less brominated phenols.
Wissenschaftliche Forschungsanwendungen
2,4,5-Tribromo-phenol Acetate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other brominated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4,5-Tribromo-phenol Acetate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tribromo-phenol: Similar in structure but with bromine atoms at the 2, 4, and 6 positions.
2,4-Dibromo-phenol: Contains two bromine atoms at the 2 and 4 positions.
2,5-Dibromo-phenol: Contains two bromine atoms at the 2 and 5 positions.
Comparison: 2,4,5-Tribromo-phenol Acetate is unique due to the specific positioning of the bromine atoms and the presence of the acetate group. This configuration imparts distinct chemical properties and reactivity compared to other brominated phenols. The acetate group also enhances its solubility and potential for further chemical modifications.
Eigenschaften
Molekularformel |
C8H5Br3O2 |
|---|---|
Molekulargewicht |
372.84 g/mol |
IUPAC-Name |
(2,4,5-tribromophenyl) acetate |
InChI |
InChI=1S/C8H5Br3O2/c1-4(12)13-8-3-6(10)5(9)2-7(8)11/h2-3H,1H3 |
InChI-Schlüssel |
XWFKINZCCVZUKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=C(C=C1Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



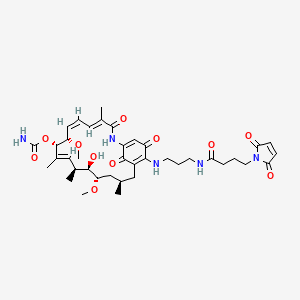

![1,9-Dihydro-9-[[1-[[(4-methoxyphenyl)diphenylmethoxy]methyl]-2-(phosphonooxy)ethoxy]methyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one](/img/structure/B11827226.png)
![tert-Butyl 2-methoxy-7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B11827239.png)
![5-Bromo-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11827243.png)
![(S)-3-(2-((tert-butyldiphenylsilyl)oxy)ethyl)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B11827247.png)
![Tert-butyl (3R)-3-(tert-butoxycarbonylamino)spiro[3H-benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B11827251.png)
![methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11827256.png)
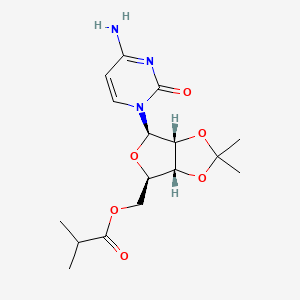
![6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine](/img/structure/B11827264.png)
